Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate
Description
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a conjugated (1E)-propenyl moiety with a methoxycarbonyl group. The (1E)-configuration denotes a trans geometry in the α,β-unsaturated ester system. This compound’s structure combines electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C12H11NO6 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
methyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-3-nitrobenzoate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)6-5-8-3-4-9(12(15)19-2)7-10(8)13(16)17/h3-7H,1-2H3/b6-5+ |
InChI Key |
IFQPDXVGUCWKBF-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate typically involves the esterification of 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 4-[(1E)-3-carboxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid.
Reduction: Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-aminobenzoate.
Substitution: 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active acid form, which may interact with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a) Methyl 3-Nitrobenzoate
- Structure : Lacks the propenyl-methoxycarbonyl substituent at the 4-position.
- Synthesis: Prepared via nitration of methyl benzoate using HNO₃/H₂SO₄, yielding 53% pure product with a melting point of 75–77°C .
- Spectral Data: IR: 1725 cm⁻¹ (C=O ester), 1530/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching), 1280 cm⁻¹ (C–O ester) .
b) 2-Methoxy-4-[(1E)-3-[4-(nitrooxy)butoxy]-3-oxo-1-propen-1-yl]phenyl α-methyl-4-(2-methylpropyl)benzeneacetate
- Structure : Shares the (1E)-propenyl-ester motif but includes a nitrooxybutoxy chain and a bulky benzeneacetate group .
- Comparison : The elongated nitrooxybutoxy chain enhances molecular weight (CAS RN: 302543-78-8) and likely reduces solubility in polar solvents. The bulky substituents may sterically hinder reactions at the aromatic ring.
c) Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate
Physicochemical and Spectral Properties
Biological Activity
Methyl 4-[(1E)-3-methoxy-3-oxo-1-propen-1-yl]-3-nitrobenzoate, also known as a derivative of nitrobenzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 249.22 g/mol. The compound features a methoxy group and a nitro group that play critical roles in its biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies have shown that compounds with similar structures significantly inhibit the growth of non-small cell lung cancer (NSCLC) cells by blocking EGF-induced chemotaxis and chemokinesis, suggesting a mechanism involving the disruption of actin polymerization and cell adhesion pathways .
Case Study: Inhibition of Tumor Cell Migration
A high-throughput screening identified several nitrobenzoic acid derivatives as effective inhibitors of tumor cell migration. Specifically, one study reported that a related compound inhibited migration in nine different tumor cell lines, indicating a broad spectrum of activity against cancer metastasis .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Compounds in this class have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
A comparative study evaluated the minimum inhibitory concentration (MIC) of related compounds against several bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Methyl 4-nitrobenzoate | Staphylococcus aureus | 0.015 |
| Methyl 4-nitrobenzoate | Escherichia coli | 0.030 |
| Methyl 4-nitrobenzoate | Listeria monocytogenes | 0.008 |
These results suggest that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Preliminary studies indicate that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
